Diethylsulfamoyl chloride
Overview
Description
Diethylsulfamoyl chloride is an organosulfur compound with the molecular formula C4H10ClNO2S. It is a colorless liquid that is primarily used as an intermediate in organic synthesis. This compound is known for its reactivity, particularly in the formation of sulfonamides, which are important in medicinal chemistry.
Mechanism of Action
Target of Action
Diethylsulfamoyl chloride is a versatile compound used in organic chemistry as a synthetic intermediate It is known to react with electron-deficient alkenes, which are often the targets in its reactions .
Mode of Action
This compound is known to participate in sulfonamidation or sulfonation of electron-deficient alkenes . This involves the generation and precise control of sulfonyl radicals from this compound . The compound interacts with its targets by donating the sulfonyl group to the electron-deficient alkene, resulting in the formation of alkyl sulfonates and sulfonamides .
Biochemical Pathways
The products of its reactions, such as alkyl sulfonates and sulfonamides, can have significant effects on various biochemical pathways depending on their specific structures and properties .
Result of Action
The primary result of this compound’s action is the formation of alkyl sulfonates and sulfonamides . These compounds can have a wide range of molecular and cellular effects depending on their specific structures and properties. For example, some sulfonamides are used as antibiotics, while some sulfonates have detergent properties.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other reactants, the temperature, and the pH can all affect the rate and outcome of its reactions. It is also worth noting that this compound is sensitive to moisture , which means that it must be stored and handled under dry conditions to maintain its reactivity and stability.
Biochemical Analysis
Biochemical Properties
Diethylsulfamoyl chloride plays a crucial role in biochemical reactions, particularly in the synthesis of sulfonamides. It interacts with various enzymes and proteins, facilitating the formation of sulfonamide bonds. These interactions are essential for the compound’s role in medicinal chemistry, where it is used to create drugs with antibacterial and anticancer properties . The nature of these interactions often involves the formation of covalent bonds with amino groups in proteins, leading to the inhibition or modification of enzyme activity.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the activity of acetylcholinesterase, an enzyme crucial for nerve function, leading to altered neurotransmission . Additionally, this compound can impact gene expression by modifying transcription factors or other regulatory proteins, thereby influencing cellular responses and metabolic pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can form covalent bonds with biomolecules, leading to enzyme inhibition or activation. For example, it can inhibit acetylcholinesterase by binding to its active site, preventing the breakdown of acetylcholine and thus affecting neurotransmission . Additionally, this compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins, leading to altered cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its efficacy . Additionally, long-term exposure to this compound can result in cumulative effects on cellular function, including changes in gene expression and metabolic pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as antibacterial or anticancer activity. At high doses, this compound can cause toxic or adverse effects, including cellular damage and organ toxicity . Threshold effects have been observed, where a specific dosage level leads to a significant change in the compound’s impact on cellular function.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound can affect metabolic flux and metabolite levels by inhibiting or activating specific enzymes . For instance, it can inhibit acetylcholinesterase, leading to an accumulation of acetylcholine and subsequent changes in metabolic pathways related to neurotransmission.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, the compound’s localization and accumulation within specific cellular compartments can influence its activity and function.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the endoplasmic reticulum or mitochondria, where it can exert its effects on cellular processes and metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethylsulfamoyl chloride can be synthesized through the reaction of sulfuryl chloride with diethylamine. The reaction is typically carried out in a solvent such as benzene, toluene, chloroform, or methylene chloride. The reaction conditions are maintained at a temperature range of -30°C to +30°C, with an optimal range of -10°C to +20°C .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of sulfuryl chloride and diethylamine in a controlled environment to ensure high yield and purity. The reaction is performed in a solvent to facilitate the reaction and control the temperature. The process is designed to minimize the release of harmful gases such as hydrogen chloride and sulfur dioxide .
Chemical Reactions Analysis
Types of Reactions
Diethylsulfamoyl chloride undergoes several types of chemical reactions, including:
Hydrolysis: This compound hydrolyzes in the presence of water, forming diethylsulfamic acid and hydrochloric acid.
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters, respectively.
Common Reagents and Conditions
Hydrolysis: Water is the primary reagent, and the reaction is typically carried out at room temperature.
Substitution: Common nucleophiles include amines and alcohols.
Major Products
Hydrolysis: Diethylsulfamic acid and hydrochloric acid.
Substitution: Sulfonamides and sulfonate esters.
Scientific Research Applications
Diethylsulfamoyl chloride is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Medicinal Chemistry: It is used in the synthesis of sulfonamides, which are important in the development of antibiotics and other therapeutic agents.
Biological Research: The compound is used to modify biomolecules, aiding in the study of enzyme mechanisms and protein functions.
Industrial Chemistry: It is employed in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Dimethylsulfamoyl chloride: Similar in structure but with methyl groups instead of ethyl groups.
Methylethylsulfamoyl chloride: Contains one methyl and one ethyl group.
Uniqueness
Diethylsulfamoyl chloride is unique due to its specific reactivity and the types of products it forms. Its ethyl groups provide different steric and electronic properties compared to its methyl and methylethyl counterparts, making it suitable for specific synthetic applications .
Properties
IUPAC Name |
N,N-diethylsulfamoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10ClNO2S/c1-3-6(4-2)9(5,7)8/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDYAAZRKZRTLQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20460102 | |
Record name | diethylsulfamoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20460102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20588-68-5 | |
Record name | diethylsulfamoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20460102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethylsulfamoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes the hydrolysis of Diethylsulfamoyl chloride unique compared to Dimethylsulfamoyl chloride?
A1: this compound (2) hydrolyzes significantly faster than Dimethylsulfamoyl chloride (1), approximately eight times faster []. This difference is attributed to a phenomenon called "hydrogen participation." Essentially, the presence of the ethyl groups in this compound facilitates the hydrolysis reaction. Additionally, this compound exhibits an unusual temperature dependency in its hydrolysis reaction, with a negative temperature coefficient of the enthalpy of activation (-39 cal mol-1 deg-1) []. This characteristic points towards a complex interplay of factors, including solvent reorganization, influencing the reaction rate.
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